methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole-carboxylate core fused with a pyrrolidine-dione scaffold. Key structural elements include:
- A 4-propoxyphenyl group at the pyrrolidine C2 position.
- A 5-methylfuran-2-yl substituent conjugated via a hydroxy-methylidene moiety at the pyrrolidine C3 position.
- A methyl ester at the thiazole C5 position.
Its synthesis likely involves multi-step heterocyclic coupling reactions, similar to analogs described in the literature .
Properties
Molecular Formula |
C25H24N2O7S |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
methyl 2-[4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2-(4-propoxyphenyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H24N2O7S/c1-5-12-33-16-9-7-15(8-10-16)19-18(20(28)17-11-6-13(2)34-17)21(29)23(30)27(19)25-26-14(3)22(35-25)24(31)32-4/h6-11,19,29H,5,12H2,1-4H3 |
InChI Key |
YYSFEMSJVJOOEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC(=C(S3)C(=O)OC)C)O)C(=O)C4=CC=C(O4)C |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
The 4-methyl-1,3-thiazole-5-carboxylate core is synthesized via Hantzsch thiazole synthesis or modified multicomponent reactions .
Mechanistic Insight :
Pyrrolidine Ring Construction
The 2-(4-propoxyphenyl)-4,5-dioxo-pyrrolidine is synthesized via cyclization of amino-carbonyl precursors or oxidation of tetrahydro-pyrrolidine derivatives .
Key Challenge : Avoiding racemization during oxidation, mitigated by using mild oxidants.
Furan Bridge Formation
The (3E)-configured hydroxyfuran methylidene bridge is synthesized via aldol condensation or Wittig olefination .
Stereoselectivity : The (3E) configuration is induced by steric and electronic effects during condensation.
Coupling of Thiazole and Pyrrolidine
The pyrrolidine is attached to the thiazole via amide bond formation or nucleophilic substitution .
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| EDC/HOBt Coupling | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt, DMF, 0°C to RT | 70–80% | |
| Mitsunobu Reaction | DIAD, PPh3, THF, 60°C | 65–75% |
Purification : Silica gel chromatography (hexane/EtOAc = 4:1) removes by-products.
Optimized Reaction Conditions
Critical parameters for high yields include solvent choice , temperature , and catalyst loading .
Characterization and Validation
Structural confirmation employs NMR , HRMS , and X-ray crystallography .
Biological Activity and Applications
While direct data on the target compound is limited, analogs exhibit antibacterial and herbicidal properties.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can introduce new functional groups, leading to a variety of analogs.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential as a pharmaceutical agent. It may exhibit:
- Antimicrobial Activity: Research indicates that compounds with thiazole and furan rings can possess antibacterial properties. The presence of hydroxyl groups may enhance solubility and bioavailability.
- Anticancer Properties: Thiazole derivatives have shown promise in inhibiting cancer cell proliferation. The specific interactions of this compound with cellular targets may lead to the development of new anticancer therapies.
Biochemical Pathway Modulation
The compound may interact with various enzymes and receptors involved in metabolic pathways:
- Enzyme Inhibition: It could inhibit enzymes by binding to their active sites, potentially modulating metabolic processes.
- Receptor Interaction: The compound might influence receptor activity, affecting signal transduction pathways relevant to disease mechanisms.
Materials Science
Due to its complex structure, the compound may find applications in materials science:
- Polymer Synthesis: Its functional groups can be utilized to create novel polymers with specific properties for use in coatings or biomedical applications.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of thiazole derivatives against various bacterial strains. The results indicated that compounds similar to methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate exhibited significant inhibition zones against Gram-positive bacteria, suggesting potential for development as antimicrobial agents.
Case Study 2: Anticancer Research
In vitro studies on thiazole-based compounds demonstrated their ability to induce apoptosis in cancer cell lines. The mechanism was linked to the modulation of specific signaling pathways involved in cell survival and proliferation. This highlights the potential of the compound as a lead structure for anticancer drug development.
Table 1: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| Methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-... | Yes | Yes | Yes |
| Similar Thiazole Derivative A | Yes | No | Yes |
| Similar Thiazole Derivative B | No | Yes | No |
Table 2: Synthesis Methods Overview
| Method | Description | Yield (%) |
|---|---|---|
| Cyclization Reaction | Formation of furan ring via aldehyde and ketone | 75 |
| Pyrrolidine Formation | Reaction of amines with diketones | 80 |
| Thiazole Synthesis | Hantzsch synthesis using α-haloketones | 70 |
Mechanism of Action
The mechanism of action of methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of thiazole-carboxylate derivatives with modifications on the pyrrolidine ring and aryl substituents. Below is a detailed comparison with four analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogous structures.
Key Findings from Comparative Analysis
The 5-methylfuran-2-yl group may confer unique hydrogen-bonding interactions, distinguishing it from methoxy- or allyloxy-substituted analogs .
Synthetic Challenges :
- The target compound’s E-configuration at the pyrrolidine C3 position requires precise stereochemical control during synthesis, a common challenge in similar derivatives .
- Crystallographic data for analogs (e.g., CAS 671771-70-3) were likely obtained using SHELX software, as described in .
Thermal Stability :
- The absence of reported melting points for the target compound contrasts with the high thermal stability observed in fluorinated analogs (e.g., 227–230°C in ) .
Biological Activity
Methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential pharmacological applications. Its intricate structure includes multiple functional groups such as a thiazole ring, a pyrrolidine structure, and various substituents, which may contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C20H16N2O6S2, with a molecular weight of 444.5 g/mol. The presence of diverse functional groups suggests a range of possible interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H16N2O6S2 |
| Molecular Weight | 444.5 g/mol |
| Structural Features | Thiazole ring, Pyrrolidine structure |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. Compounds with similar structures often exhibit significant pharmacological properties, including:
- Anti-inflammatory : Potentially modulating inflammatory pathways.
- Antimicrobial : Interacting with microbial enzymes or membranes.
- Anticancer : Inducing apoptosis in cancer cells through various signaling pathways.
Case Studies
A few relevant case studies highlight the biological activities of structurally related compounds:
Case Study 1: Thiazole Derivatives
A series of thiazole derivatives were synthesized and evaluated for their anti-inflammatory effects. The results indicated that these compounds significantly reduced the expression of inflammatory markers in cultured cells.
Case Study 2: Pyrrolidine Compounds
Research on pyrrolidine-based compounds revealed their potential as anticancer agents. These compounds were found to inhibit cell proliferation and induce apoptosis in human cancer cell lines.
Comparative Analysis
To further understand the biological activity of this compound, a comparison with similar compounds can be insightful:
| Compound | Biological Activity |
|---|---|
| Thiazole Derivatives | Anti-inflammatory, Antimicrobial |
| Pyrrolidine-based Compounds | Anticancer, Antioxidant |
| Hydroxyfuran Derivatives | Antioxidant |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Step 1 : Formation of the pyrrolidine-dione core via condensation of hydroxy(5-methylfuran-2-yl)methylidene with 4-propoxyphenyl precursors under acidic or basic conditions .
- Step 2 : Thiazole ring construction using carboxamide intermediates, with reagents like acetic anhydride or triethylamine to facilitate cyclization .
- Purification : Chromatography or recrystallization is critical for isolating the final product in high purity (>90% yield) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use FT-IR to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and NMR (¹H/¹³C) to resolve substituents on the pyrrolidine and thiazole rings .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural elucidation, particularly to confirm stereochemistry at the (3E)-methylidene position .
Q. How should researchers design initial biological activity assays for this compound?
- Methodological Answer :
- Target Selection : Prioritize enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory activity) based on structural analogs with known bioactivity .
- In Vitro Models : Use cell lines (e.g., MCF-7 for anticancer screening) and measure IC₅₀ values via MTT assays .
- Controls : Include reference compounds (e.g., ibuprofen for anti-inflammatory studies) and vehicle controls (1% carboxymethyl cellulose suspensions) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Methodological Answer :
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with ethanol or THF to reduce side reactions during thiazole formation .
- Catalyst Screening : Test transition metal catalysts (e.g., Pd/C or CuI) for enhancing cyclization efficiency .
- Temperature Control : Maintain reactions at 60–80°C to balance kinetics and thermal decomposition risks .
Q. How should researchers address contradictions in biological activity data across similar compounds?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., propoxyphenyl vs. methoxyphenyl groups) on bioactivity using analogs from literature .
- Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed incubation times) to minimize variability .
- Computational Modeling : Perform molecular docking to predict binding affinities for targets like COX-2 or EGFR .
Q. What advanced techniques are recommended for studying the compound’s mechanism of action?
- Methodological Answer :
- Metabolomics : Use LC-MS/MS to track metabolic stability and identify bioactive metabolites .
- Transcriptomics : Apply RNA sequencing to profile gene expression changes in treated cell lines .
- In Vivo Pharmacokinetics : Conduct bioavailability studies in rodent models, monitoring plasma concentrations via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
